molecular formula C18H9Cl2N3O3S B4180556 N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide

Cat. No.: B4180556
M. Wt: 418.3 g/mol
InChI Key: RVLRAWKJBWDMEW-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, thienyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a cyano group to form 3,4-dichlorophenylacetonitrile. This intermediate is then reacted with sodium methoxide and ethyl acetate to yield alpha-acetoxy-3,4-dichlorobenzeneacetonitrile. The nitrile group is removed in the presence of sulfuric acid to form 3,4-dichlorophenylacetone, which is further reacted with hydroxylamine to form N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Finally, reduction of the oxime completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, ethyl acetate, sulfuric acid, and hydroxylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with multiple biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O3S/c19-14-6-5-10(7-15(14)20)13-9-27-18(12(13)8-21)22-17(24)11-3-1-2-4-16(11)23(25)26/h1-7,9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLRAWKJBWDMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
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N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
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N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
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N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
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N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide
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